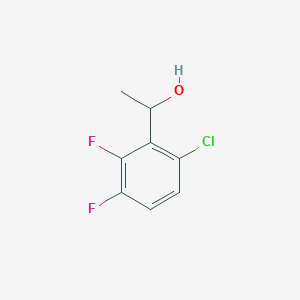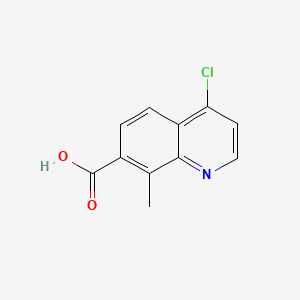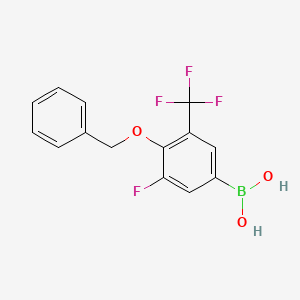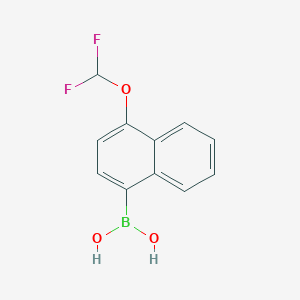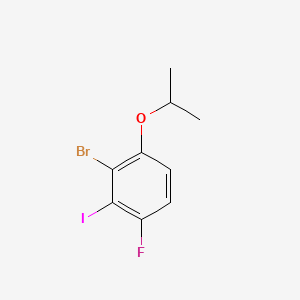![molecular formula C16H20F2N2O B14028363 3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)
3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-5,5-difluoro-3,9-diazaspiro[55]undecan-10-one is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one typically involves multi-step organic reactions. The starting materials often include benzylamine and difluorocyclopropane derivatives. The key steps in the synthesis involve:
Formation of the spirocyclic core: This is achieved through a cyclization reaction, often under basic conditions.
Introduction of the difluoro groups: This step usually involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound, particularly in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Inhibition of enzyme activity: By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalytic activity.
Receptor modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyl-3,9-diazaspiro[5.5]undecane: Lacks the difluoro groups, which may affect its biological activity and chemical reactivity.
3,9-Diazaspiro[5.5]undecane derivatives: These compounds have different substituents, which can lead to variations in their properties and applications.
Uniqueness
3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one is unique due to the presence of both benzyl and difluoro groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H20F2N2O |
|---|---|
Peso molecular |
294.34 g/mol |
Nombre IUPAC |
3-benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one |
InChI |
InChI=1S/C16H20F2N2O/c17-16(18)12-20(11-13-4-2-1-3-5-13)9-7-15(16)6-8-19-14(21)10-15/h1-5H,6-12H2,(H,19,21) |
Clave InChI |
OQNRWXFPZXJMCR-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)CC12CCN(CC2(F)F)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


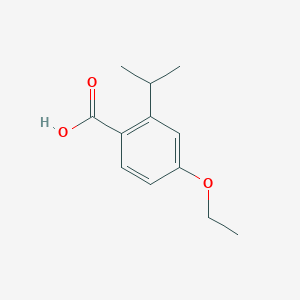
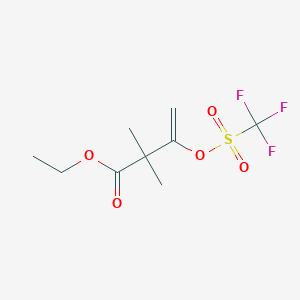
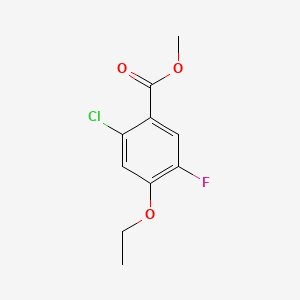
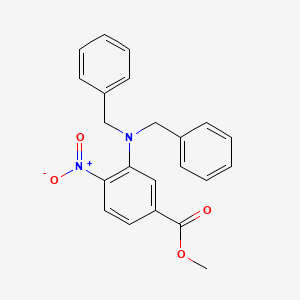
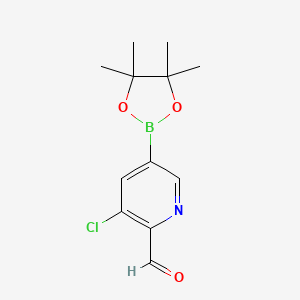
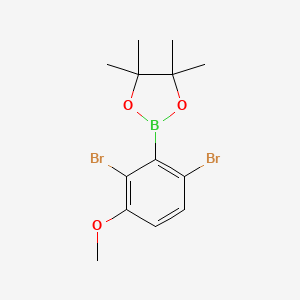

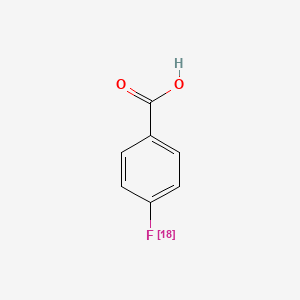
![4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)
